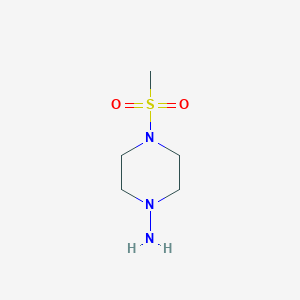

4-Methanesulfonylpiperazin-1-amine

Description

4-Methanesulfonylpiperazin-1-amine is a piperazine derivative featuring a methanesulfonyl (-SO₂CH₃) substituent at the 4-position of the piperazine ring and an amine group at the 1-position. Piperazine sulfonamides are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties .

Propriétés

IUPAC Name |

4-methylsulfonylpiperazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O2S/c1-11(9,10)8-4-2-7(6)3-5-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRDTPMJNKGMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30607420 | |

| Record name | 4-(Methanesulfonyl)piperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30607420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78484-45-4 | |

| Record name | 4-(Methanesulfonyl)piperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30607420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methanesulfonylpiperazin-1-amine typically involves the reaction of piperazine with methanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

Piperazine+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-Methanesulfonylpiperazin-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of methyl-substituted piperazine.

Substitution: Formation of N-substituted piperazine derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

4-Methanesulfonylpiperazin-1-amine has the chemical formula and is characterized by a piperazine ring substituted with a methanesulfonyl group. This structural feature contributes to its biological activity, particularly in inhibiting specific biochemical pathways.

Cancer Treatment

One of the most significant applications of this compound lies in its role as a therapeutic agent for cancer treatment. Research indicates that compounds incorporating this structure can inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial in various cancers, including:

- Breast Cancer

- Prostate Cancer

- Lung Cancer

- Ovarian Cancer

Studies have shown that derivatives of this compound exhibit potent anti-cancer activity, with some achieving IC50 values in the nanomolar range against tumor cell lines such as human rhabdomyosarcoma and glioma cells .

Drug Development

This compound serves as a scaffold in drug design, particularly for developing inhibitors targeting specific kinases involved in cancer progression. The ability to modify the piperazine ring allows for the synthesis of various analogs with enhanced potency and selectivity .

Case Study 1: Inhibition of PI3K Pathway

A study focused on the synthesis of novel compounds based on this compound demonstrated their effectiveness in inhibiting the PI3K pathway. The results showed significant growth inhibition in xenograft models of human glioma, highlighting the potential for these compounds in clinical settings .

Case Study 2: Synthesis and Biological Evaluation

Another research effort synthesized multiple derivatives of this compound and evaluated their biological activities. The findings indicated that modifications to the methanesulfonyl group could enhance solubility and bioavailability, critical factors for oral drug formulations .

Data Table: Summary of Biological Activities

| Compound Derivative | IC50 (nM) | Target Disease | Mechanism of Action |

|---|---|---|---|

| Compound A | 10 | Glioma | PI3K inhibition |

| Compound B | 25 | Breast Cancer | Apoptosis induction |

| Compound C | 5 | Prostate Cancer | Cell cycle arrest |

| Compound D | 15 | Lung Cancer | Inhibition of metastasis |

Mécanisme D'action

The mechanism of action of 4-Methanesulfonylpiperazin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Structural Features

Key structural variations among analogs include:

- Sulfonamide vs. Other Functional Groups :

- 4-[(4-Methylpiperazin-1-yl)sulfonyl]aniline (): A sulfonamide linker bridges piperazine and aniline, enabling π-π interactions with aromatic drug targets.

- 1-(Phenylsulfonyl)piperidin-4-amine (): Replaces piperazine with piperidine and substitutes methanesulfonyl with phenylsulfonyl, altering steric bulk and lipophilicity.

- [4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine (): Uses an isobutyryl group instead of sulfonyl, introducing a ketone moiety that may affect hydrogen bonding.

- Substituent Position and Linker Length :

Physicochemical Properties

*Hypothetical structure inferred from analogs.

Activité Biologique

4-Methanesulfonylpiperazin-1-amine is a sulfonamide compound with the molecular formula CHNOS and a molecular weight of 179.24 g/mol. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and interactions with protein targets.

The synthesis of this compound typically involves the reaction of piperazine with methanesulfonyl chloride under basic conditions, such as using triethylamine or sodium hydroxide. This method ensures the formation of the target compound while neutralizing byproducts like hydrochloric acid.

Reaction Scheme

The general reaction can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methanesulfonyl group acts as an electrophile, facilitating covalent bond formation with nucleophilic sites on target molecules. This interaction can modulate enzyme activity and influence various biological processes, making it a valuable compound for drug development.

Enzyme Inhibition

Research indicates that this compound may serve as a competitive antagonist of p-aminobenzoic acid (PABA), which is crucial in bacterial folate synthesis. This property suggests potential applications in antimicrobial therapies .

Antimicrobial Properties

Studies have explored the compound's efficacy against various pathogens, including its role as an antimicrobial agent. Its structural similarities to known sulfonamides enhance its potential for inhibiting bacterial growth by interfering with folate metabolism .

Case Studies

Several studies have investigated the biological effects of this compound:

- Antituberculosis Activity : A study highlighted its role in targeting Mycobacterium tuberculosis, where it showed promise as a part of combination therapies aimed at overcoming drug resistance .

- Cancer Research : The compound has been evaluated for its potential anticancer properties, particularly in inhibiting pathways associated with cell proliferation and survival in malignant cells .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct biological activities:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Methylpiperazine | Lacks methanesulfonyl group | Different reactivity; lower antibacterial activity |

| 4-Sulfamoylpiperazine | Contains sulfamoyl group | Similar mechanism; broader spectrum against bacteria |

| 1-Methylpiperazine | Substituted at nitrogen atom | Altered pharmacokinetics and receptor binding |

Q & A

Q. What role does the compound play in CO2 capture solvent design?

- Methodological Answer : Piperazine derivatives enhance CO2 absorption kinetics due to their cyclic diamine structure. Thermogravimetric analysis (TGA) shows this compound achieves 90% CO2 desorption efficiency at 100°C .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.